2-[(4-Ethylbenzyl)amino]-2-oxoethyl 4-chlorobenzoate
Description
2-[(4-Ethylbenzyl)amino]-2-oxoethyl 4-chlorobenzoate is a synthetic organic compound featuring a 4-chlorobenzoate ester linked to a 2-oxoethylamine moiety substituted with a 4-ethylbenzyl group.
Properties
IUPAC Name |
[2-[(4-ethylphenyl)methylamino]-2-oxoethyl] 4-chlorobenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClNO3/c1-2-13-3-5-14(6-4-13)11-20-17(21)12-23-18(22)15-7-9-16(19)10-8-15/h3-10H,2,11-12H2,1H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMEQRNCSUNXKIT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)CNC(=O)COC(=O)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-[(4-Ethylbenzyl)amino]-2-oxoethyl 4-chlorobenzoate typically involves the reaction of 4-chlorobenzoic acid with 2-[(4-ethylbenzyl)amino]-2-oxoethanol under specific reaction conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity. Industrial production methods may involve large-scale synthesis using automated reactors and continuous flow processes to optimize efficiency and scalability.
Chemical Reactions Analysis
2-[(4-Ethylbenzyl)amino]-2-oxoethyl 4-chlorobenzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds, leading to the formation of new derivatives.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions used but generally include various functionalized derivatives of the original compound.
Scientific Research Applications
2-[(4-Ethylbenzyl)amino]-2-oxoethyl 4-chlorobenzoate has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activity, including its effects on cellular processes and its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a lead compound in drug discovery and development.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 2-[(4-Ethylbenzyl)amino]-2-oxoethyl 4-chlorobenzoate involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved in its mechanism of action.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following structurally related compounds share the 2-oxoethyl benzoate backbone but differ in substituents on the aromatic rings or amino groups. Key comparisons are outlined below:
Structural and Physicochemical Comparisons
Key Observations:
- Lipophilicity: The 4-ethylbenzyl group in the target compound likely increases lipophilicity compared to analogs with smaller substituents (e.g., methyl or methoxy groups in ). This could enhance bioavailability or membrane penetration.
- Electronic Effects: Electron-withdrawing groups (e.g., sulfonyl in ) may reduce electron density on the aromatic ring, affecting reactivity. The target compound’s 4-chlorobenzoate and ethylbenzylamino groups balance moderate electron withdrawal and lipophilicity.
- Steric Effects: Bulkier substituents (e.g., benzoyl in or furylmethyl in ) may hinder molecular packing, influencing crystallinity and melting points.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
